2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-6-5-7-16(12-15)25-14-17-8-9-19(26-17)20-23-18(13-22)21(27-20)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXPXVAUZPTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on available research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a furan ring, an oxazole ring, and a piperidine ring. The synthesis typically involves multiple steps, including reactions such as Suzuki–Miyaura coupling, which is effective for forming carbon-carbon bonds under mild conditions. Optimizing reaction conditions is crucial for achieving high yields and purity during industrial production.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In studies involving various bacterial strains, the minimal inhibitory concentrations (MIC) were determined to assess their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown selective antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 |
| Compound B | Escherichia coli | 100 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It is believed to interact with specific cellular targets, influencing pathways related to cell proliferation and apoptosis. For example, structural analogs have demonstrated significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may bind to enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : It could influence cellular signaling mechanisms, leading to altered metabolic processes.
Research suggests that its mechanism of action might include targeting microtubules and tubulin proteins in cancer cells, resulting in mitotic blockade and subsequent cell death .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antimicrobial Activity : A study evaluated the antimicrobial effects of derivatives against various pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity.
- Cytotoxicity Testing : In vitro assays demonstrated that specific structural modifications led to improved cytotoxicity against cancer cell lines such as A431 and Jurkat cells, with comparative analyses showing promising results against standard chemotherapeutic agents .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- Target Compound : The piperidin-1-yl group introduces a six-membered saturated amine ring, contributing moderate basicity and lipophilicity.
- Analog 1 (): 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile replaces piperidine with piperazine, introducing an additional nitrogen atom.
Furan Substitutions
- Target Compound: The furan-2-yl group is substituted with a (3-methylphenoxy)methyl chain, enhancing steric bulk and lipophilicity.
- Analog 2 (): 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile replaces the piperidinyl group with a (4-methoxyphenyl)amino substituent.
- Analog 3 () : A pyridine-carbonitrile derivative with a nitrophenyl-substituted furan (CAS: 850899-55-7) demonstrates how electron-withdrawing nitro groups alter electronic properties and reactivity .
Electronic and Steric Effects
Pharmacological Implications (Inferred)
- Target Compound : The piperidine moiety is common in CNS-targeting drugs due to blood-brain barrier permeability. The substituted furan may enhance binding to hydrophobic pockets in enzymes or receptors.
- Analog 1 () : The piperazine group is often used to improve water solubility, which could enhance bioavailability compared to the target compound .
Q & A
Synthesis Optimization
Q: How can researchers optimize the multi-step synthesis of this compound, given its heterocyclic complexity (furan, oxazole, piperidine)? A:
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during furan-oxazole coupling to prevent side reactions .
- Catalytic Cross-Coupling : Employ Suzuki-Miyaura coupling for aryl-ether linkages (e.g., 3-methylphenoxy-methyl substitution) using Pd(PPh₃)₄ catalyst .
- Purification : Utilize preparative HPLC with ammonium acetate buffer (pH 6.5) to isolate intermediates, as described for similar oxadiazole derivatives .
Structural Characterization
Q: What advanced analytical techniques validate the structure and purity of this compound? A:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for thiazole-piperidine analogs .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular mass with <2 ppm error, critical for nitrile-containing compounds .
- NMR Analysis : Use ¹³C NMR to distinguish oxazole (C-2: ~160 ppm) and furan (C-β: ~110 ppm) carbons, referencing fluorophenyl analogs .
Biological Activity Profiling
Q: How to design in vitro assays to evaluate its potential as a CNS-targeting agent? A:
- Target Selection : Screen against G-protein-coupled receptors (GPCRs) like cannabinoid receptors, given structural similarities to pyrazole-piperidine ligands .
- Binding Assays : Use radiolabeled ligands (e.g., [³H]SR141716) in competitive binding studies .
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with target receptors .
Computational Modeling
Q: How can molecular docking predict binding modes to biological targets? A:
- Crystal Structure Templates : Align with resolved structures of piperidine-containing ligands (e.g., PDB: 5TZR) for docking accuracy .
- Force Field Parameters : Apply AMBER or CHARMM for nitrile group interactions, critical for hydrogen bonding .
- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values from SAR studies .
Stability and Degradation Pathways
Q: What methodologies assess hydrolytic stability of the oxazole-carbonitrile moiety? A:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
- LC-MS Monitoring : Track degradation products using C18 columns and acetonitrile/water gradients .
- Kinetic Analysis : Calculate half-life (t₁/₂) under physiological pH (7.4) using Arrhenius plots .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported bioactivity data across studies? A:
- Assay Standardization : Normalize data using internal controls (e.g., reference agonists/antagonists) .
- Metabolite Interference : Test for off-target effects using CYP450 inhibition assays .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicate datasets .
Structure-Activity Relationship (SAR) Development
Q: What strategies improve potency by modifying the 3-methylphenoxy or piperidine groups? A:
- Substituent Scanning : Replace 3-methylphenoxy with fluoro- or methoxy-phenyl groups to enhance lipophilicity .
- Piperidine Analogues : Test N-methylpiperidine or morpholine derivatives to optimize receptor binding .
- Data Integration : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent effects with activity .
Metabolic Pathway Analysis
Q: How to identify primary metabolic sites using in vitro models? A:
- Liver Microsomes : Incubate with human/rat microsomes and NADPH cofactor to detect oxidative metabolites .
- LC-HRMS/MS : Fragment ions at m/z 291.26 (loss of CN group) to trace metabolic breakdown .
- CYP Isozyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Toxicity Evaluation
Q: What in vitro models assess potential hepatotoxicity? A:
- HepG2 Cell Viability : Measure ATP levels via CellTiter-Glo® after 48-hour exposure .
- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) .
- Mitochondrial Toxicity : Monitor oxygen consumption rate (OCR) using Seahorse XF Analyzer .
Formulation Challenges
Q: How to address poor aqueous solubility for in vivo studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
